molecular formula C19H17Br2N7O6 B1486416 3,5-Dibromofolic acid CAS No. 2536-53-0

3,5-Dibromofolic acid

Cat. No. B1486416
CAS RN: 2536-53-0
M. Wt: 599.2 g/mol
InChI Key: FDSIRULHWXBNQB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromofolic acid (3,5-DBFA) is a synthetic compound that is widely used in scientific research due to its unique properties. It is a brominated derivative of folic acid, a vitamin B9 that is essential for human health. It is a highly versatile molecule that has been used in a variety of scientific applications, including biochemical and physiological studies, drug development, and lab experiments.

Scientific Research Applications

Structural and Vibrational Analysis

3,5-Dibromosalicylic acid (DBSA) has been the subject of extensive structural and vibrational analyses. Studies involving Density Functional Theory (DFT) computations and vibrational spectra, including both FT-IR and FT-Raman, have been conducted to understand the molecular structures, vibrational wavenumbers, and infrared intensities. Computational studies have revealed details about the molecule's conformers, intermolecular hydrogen bonds in its dimer structure, and intramolecular hyperconjugative interactions. These analyses are crucial for understanding the physicochemical properties of DBSA and its derivatives, which can be instrumental in various scientific applications (Balachandran, Rajeswari, & Lalitha, 2012).

Synthesis and Characterization

The synthesis and characterization of related compounds, like 2,6-Dibromoaniline, have been studied for their potential in creating pharmaceuticals, alkaloids, and ferromagnetics. The methodologies for synthesizing these compounds involve steps like hydrolysis and bromination, providing insights into chemical synthesis routes that can be applied to 3,5-Dibromofolic acid and its analogs for developing various applications in medicine and material science (Geng Rui-xue, 2004).

Comparative Studies

Comparative experimental and quantum chemical studies on monomeric and dimeric structures of related compounds, like 3,5-dibromoanthranilic acid, have been performed. These studies involve a combination of experimental techniques (FT-IR, FT-Raman, UV, NMR) and quantum chemical calculations. Such studies provide a comprehensive understanding of the structural, electronic, and optical properties of these compounds, which are essential for their potential applications in scientific research (Karabacak & Cinar, 2012).

Future Directions

: Sigma-Aldrich: 3′,5′-Dibromofolic acid : Sigma-Aldrich: 3′,5′-Dibromofolic acid : BenchChem: 3,5-Dibromofolic acid : Biosynth: 3,5-Dibromofolic acid

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,6-dibromobenzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2N7O6/c20-9-3-7(23-5-8-6-24-15-14(25-8)17(32)28-19(22)27-15)4-10(21)13(9)16(31)26-11(18(33)34)1-2-12(29)30/h3-4,6,11,23H,1-2,5H2,(H,26,31)(H,29,30)(H,33,34)(H3,22,24,27,28,32)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSIRULHWXBNQB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)NC(CCC(=O)O)C(=O)O)Br)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Br)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromofolic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Dibromofolic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dibromofolic acid
Reactant of Route 3
3,5-Dibromofolic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dibromofolic acid
Reactant of Route 5
3,5-Dibromofolic acid
Reactant of Route 6
3,5-Dibromofolic acid

Citations

For This Compound
17
Citations
JF Gregory III, JP Toth - Journal of Labelled Compounds and …, 1988 - Wiley Online Library
A method was devised for the synthesis of 3′,5′‐[ 2 H 2 ]folic acid (d 2 ‐folic acid) for use in studies of folate metabolism in human beings. Labeling was accomplished by catalytic …
JF Gregory III - Journal of agricultural and food chemistry, 1990 - ACS Publications
RESULTS As results of preemergence applications indicate (Table I), compound la very effectively controlled grassy weeds at a rate of 150 g of/ha. la is very well tolerated by broadleaf …
Number of citations: 24 pubs.acs.org
SF Zakrzewski, EA Evans, RF Phillips - Analytical Biochemistry, 1970 - Elsevier
Different methods for the preparation of tritiated folic acid and analytical procedures for the determination of tritium distribution in these preparations are described. Folic acid was …
Number of citations: 42 www.sciencedirect.com
YS Tang - Trans. Am. Nucl. Soc.;(United States), 1985 - osti.gov
Specific labeling with tritium is frequently carried out using catalytic hydrogenation and hydrogenolysis reactions. However, there are several instances, notably in the reduction of (-)-…
Number of citations: 1 www.osti.gov
CM Pfeiffer, JF Gregory III - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter discusses the preparation of stable isotopically labeled folates for in vivo investigation of folate absorption and metabolism and the methods of …
Number of citations: 17 www.sciencedirect.com
N Curtis, S Moore, B Birdsall, J Bloxsidge… - Biochemical …, 1994 - portlandpress.com
[7,3′,5′-3H3]- and [7,9-3H3]-folic acid and [7,3′,5′-3H3]methotrexate (MTX) have been prepared and 3H-nmr spectra obtained for their complexes with Lactobacillus casei …
Number of citations: 10 portlandpress.com
EA Evans, JP Kiteher, DC Warrell… - Journal of Labelled …, 1979 - Wiley Online Library
Labelling patterns in tritiated folic acid and methotrexate have been examined by tritium nuclear magnetic resonance spectrometry. The results indicate that oxidative degradation with …
N Curtis - 1994 - search.proquest.com
Tritium NMR studies provide a convenient way of obtaining detailed information about conformational equilibria, dynamic processes and specific interactions in protein-ligand …
Number of citations: 3 search.proquest.com
PA Kownacki-Brown, C Wang, LB Bailey, JP Toth… - The Journal of …, 1993 - Elsevier
Stable isotopic methods were employed to determine the proportion of ingested folate excreted as the metabolite p-aminobenzoylglutamate (pABG, free and N-acetyl) in urine. Adult …
Number of citations: 42 www.sciencedirect.com
S Makino, ID Kuntz - Journal of Computational Chemistry, 1997 - Wiley Online Library
We have developed a new docking program that explores ligand flexibility. This program can be applied to database searches. The program is similar in concept to earlier efforts, but it …
Number of citations: 214 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.